molecular formula C6H10ClNO B1600776 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride CAS No. 56239-25-9

2-Oxa-3-azabicyclo[2.2.2]oct-5-ene hydrochloride

Cat. No. B1600776
Key on ui cas rn: 56239-25-9
M. Wt: 147.6 g/mol
InChI Key: AIQPCXFIPDZVQJ-UHFFFAOYSA-N
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Patent
US08609691B2

Procedure details

To a solution of 30.0 g (0.265 mol) of cyclohexanone oxime in 300 ml of methylene chloride and 38 ml of ethanol was slowly added at 0° C. 34.5 g (0.318 mol) of tert.-butyl-hypochlorite. The resulting dark blue solution was cooled to −20° C. and then 31.9 g (0.398 mol) of 1,3-cyclohexadiene were added and the mixture was stored in a freezer at 5° C. for 2 days until the blue color had disappeared. The reaction mixture was concentrated to 50% of its volume and then 600 ml of diethyl ether were slowly added. After stirring overnight the resulting precipitate was isolated by suction to yield 29.0 g of 2-oxa-3-aza-bicyclo[2.2.2]oct-5-ene hydrochloride. 5.0 g (0.045 mol) of this material were hydrogenated with 3.0 g (0.013 mol) platinum oxide at 2 bar hydrogen pressure. After 7 h the catalyst was filtered off and a solution of 20 ml 4 M hydrochloric acid in dioxane was added. After evaporation the residue was recrystallized from 30 ml isopropanol giving 3.1 g of cis-4-aminocyclohexanol hydrochloride.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Quantity
31.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O[Cl:14])(C)(C)C.C1CCC=CC=1>C(Cl)Cl.C(O)C>[ClH:14].[CH:4]12[CH2:5][CH2:6][CH:1]([CH:2]=[CH:3]1)[NH:7][O:8]2 |f:5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
38 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
34.5 g
Type
reactant
Smiles
C(C)(C)(C)OCl
Step Three
Name
Quantity
31.9 g
Type
reactant
Smiles
C1=CC=CCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
After stirring overnight the resulting precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to 50% of its volume
ADDITION
Type
ADDITION
Details
600 ml of diethyl ether were slowly added
CUSTOM
Type
CUSTOM
Details
was isolated by suction

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.C12ONC(C=C1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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